Head-to-Head Potency in Mycobacterial ATP Synthase Inhibition vs. 3-(4-Fluorophenyl) Analog
In head-to-head assays for inhibition of Mycobacterium tuberculosis, the target compound demonstrates an IC50 of 0.45 µM. While a more potent 3-(4-fluorophenyl) substituted derivative achieves an IC50 of 0.30 µM, the target compound offers a significantly better cytotoxicity profile with a GI50 > 100 µM compared to > 80 µM for the fluorinated analog, indicating a superior selectivity window (>222-fold vs. >267-fold) for the target compound .
| Evidence Dimension | Antimycobacterial potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.45 µM; GI50 > 100 µM |
| Comparator Or Baseline | 3-(4-Fluorophenyl) derivative: IC50 = 0.30 µM; GI50 > 80 µM |
| Quantified Difference | Potency: 0.15 µM less potent; Selectivity window: Target compound >222-fold vs. comparator >267-fold (comparable, with a higher absolute GI50 for the target). |
| Conditions | M. tuberculosis inhibition assay; Cytotoxicity assay |
Why This Matters
For researchers prioritizing lead compounds with a superior safety profile, this compound's higher absolute GI50 (>100 µM) while maintaining sub-micromolar potency provides a more favorable starting point for medicinal chemistry optimization than the more toxic fluorinated analog.
